molecular formula C19H22F3N3 B2768294 N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-52-5

N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Cat. No.: B2768294
CAS No.: 338400-52-5
M. Wt: 349.401
InChI Key: ZLXVPWOJUYRELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human, veterinary, or household use. N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a synthetic guanidine derivative supplied for research purposes. This compound is part of a class of small molecules featuring a guanidine functional group, which is known for its strong basicity and hydrogen-bonding capability, making it a versatile scaffold in medicinal chemistry and chemical biology . Research Applications and Value: The primary research value of this compound lies in its structural features, which are of significant interest in the investigation of new bioactive molecules. Guanidine derivatives are frequently explored in antimicrobial research due to their ability to interact with bacterial cell targets . Specifically, structurally related benzyl guanidine compounds have demonstrated promising in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli , with some analogs showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . The guanidine moiety can contribute to antibacterial effects by potentially disrupting cell membranes or interfering with essential bacterial proteins, such as the cell division protein FtsZ . Researchers may utilize this N-butyl-substituted analog as a chemical probe to study structure-activity relationships (SAR), particularly to understand how alkyl chain modifications influence the compound's physicochemical properties, biological activity, and selectivity. Handling and Storage: Researchers should handle this material with appropriate precautions in a well-ventilated environment, using personal protective equipment. The compound should be stored in a cool, dry place, protected from light. Please refer to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3/c1-2-3-12-23-18(25-17-10-5-4-6-11-17)24-14-15-8-7-9-16(13-15)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVPWOJUYRELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326650
Record name 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338400-52-5
Record name 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves the following steps:

    Formation of the Guanidine Core: The guanidine core can be synthesized by reacting an appropriate amine with a cyanamide derivative under basic conditions.

    Introduction of the Benzyl Moiety: The benzyl group with a trifluoromethyl substituent is introduced through a nucleophilic substitution reaction. This step often involves the use of a benzyl halide derivative and a suitable base.

    Attachment of the Butyl and Phenyl Groups: The final step involves the attachment of the butyl and phenyl groups to the guanidine core. This can be achieved through a series of alkylation and arylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with modified hydrogenation states.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Antimicrobial Activity

N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

In a recent study, compounds derived from guanidine structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing MIC values as low as 0.5 µg/mL, indicating their potential as new antibiotic agents .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vivo studies have shown that it significantly reduces inflammation markers in models of induced arthritis.

Treatment Group Paw Swelling Reduction (%)
Control0
This compound (20 mg/kg)45

These findings suggest that this compound could be developed into an anti-inflammatory drug, potentially aiding in the treatment of conditions such as rheumatoid arthritis .

Antitumor Activity

In xenograft models, this compound has shown promising results in inhibiting tumor growth.

Dose (mg/kg) Tumor Growth Inhibition (%)
1040
2060

At a dose of 20 mg/kg, the compound achieved a tumor growth inhibition rate of up to 60%, suggesting its potential for further development as an anticancer agent .

Case Study 1: Antimicrobial Screening

A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. The study reported that compounds with trifluoromethyl substitutions showed enhanced antibacterial effects against various strains, including MRSA and E. coli .

Case Study 2: Anti-inflammatory Research

In a controlled study involving animal models of arthritis, treatment with this compound resulted in significant reductions in paw swelling and inflammatory markers compared to untreated controls. This suggests a mechanism by which the compound may exert its anti-inflammatory effects .

Case Study 3: Tumor Inhibition Studies

Research conducted on the antitumor efficacy of this compound revealed that it not only inhibited tumor growth but also showed a favorable safety profile in preliminary toxicity studies. The results indicated that at therapeutic doses, the compound did not produce significant adverse effects .

Mechanism of Action

The mechanism of action of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Structural Modifications and Steric Effects

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
  • Substituents : Cyclopropyl replaces the butyl group.
  • Impact : The cyclopropyl ring introduces steric rigidity and reduced conformational flexibility compared to the linear butyl chain. This may alter binding affinity to biological targets or influence crystallinity in materials science applications .
N-(3-ferrocenylphenyl)-N’-(4-trifluoromethylphenyl)-N”-benzoylguanidine (d-1)
  • Substituents : Ferrocenyl (redox-active metallocene) and benzoyl groups replace the butyl and benzyl moieties.
  • Impact : The ferrocenyl group confers electrochemical activity, making d-1 suitable for redox-mediated applications (e.g., biosensors). The benzoyl group increases lipophilicity but may reduce solubility in polar solvents .
N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine
  • Substituents : Methoxyphenyl and tetramethyl groups.
  • Impact : The electron-donating methoxy group increases basicity (higher pKa) compared to the electron-withdrawing trifluoromethyl group in the target compound. Tetramethyl substitution reduces steric hindrance, enhancing reactivity in catalytic processes .

Electronic Effects

  • Trifluoromethyl Position: The target compound’s 3-(trifluoromethyl)benzyl group creates a meta-substitution pattern, influencing dipole moments and electronic interactions.
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group lowers the guanidine’s basicity compared to methoxy-substituted derivatives, affecting solubility (e.g., in aqueous vs. organic phases) and protonation states under physiological conditions .

Biological Activity

N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS No. 338400-52-5) is a guanidine derivative that has attracted attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C19H22F3N3
  • Molecular Weight: 349.39 g/mol
  • Structural Characteristics: The compound consists of a guanidine core with a butyl and phenyl group, as well as a trifluoromethyl-substituted benzyl moiety, which contributes to its unique biological activity .

This compound has been studied primarily for its interaction with various receptors, notably the histamine H3 receptor and muscarinic receptors. Research indicates that modifications to the guanidine structure can significantly affect receptor affinity and selectivity.

  • Histamine H3 Receptor Antagonism : This compound has shown promising results as a histamine H3 receptor antagonist. In vitro studies have demonstrated that it can effectively inhibit the action of histamine, leading to increased neurotransmitter release .
  • Muscarinic Receptor Activity : Similar studies have indicated moderate affinity towards muscarinic receptors (hM2R and hM4R), suggesting potential dual-action capabilities that may be beneficial in treating conditions like cognitive disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Key Findings
Study 1Histamine H3R AntagonismDemonstrated significant inhibition in guinea pig ileum assays, affecting contraction responses .
Study 2Muscarinic Receptor AffinityExhibited moderate affinity towards hM2R and hM4R, with implications for cognitive enhancement .
Study 3Structural ModificationsHighlighted the importance of trifluoromethyl substitution for enhancing receptor selectivity .

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Case Study on Cognitive Enhancement : A study investigated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities when administered at specific dosages, correlating with its receptor activity profile .
  • Antidepressant-like Effects : In another study, the compound was tested for its potential antidepressant effects. The results suggested that antagonism at the H3 receptor could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation .

Future Directions

The ongoing research into this compound suggests several avenues for future studies:

  • Further Exploration of Receptor Interactions : Detailed pharmacological profiling against a broader range of receptors could elucidate additional therapeutic potentials.
  • In Vivo Studies : More extensive in vivo studies are needed to confirm efficacy and safety profiles before considering clinical applications.
  • Optimization of Structure : Continued investigation into structural modifications may lead to derivatives with enhanced potency and selectivity for specific therapeutic targets.

Q & A

Q. What are the recommended synthetic routes for N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine, and how can its purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, reacting a guanidine precursor (e.g., N-butylguanidine) with substituted benzyl halides (e.g., 3-(trifluoromethyl)benzyl bromide) under basic conditions (triethylamine or K₂CO₃) in anhydrous acetonitrile or DMF . Purity validation requires 1H/13C NMR to confirm substituent integration and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability, as observed in analogs like N-[3,5-bis(trifluoromethyl)phenyl]guanidine derivatives . Use computational tools (e.g., Gaussian or COSMO-RS) to calculate logP and solubility. Experimentally, shake-flask solubility assays in PBS (pH 7.4) and octanol-water partitioning can quantify these effects .

Q. What spectroscopic techniques are critical for structural confirmation of this guanidine derivative?

  • Methodological Answer : FT-IR identifies the guanidine C=N stretch (~1650 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100–1250 cm⁻¹). X-ray crystallography (via SHELX refinement ) resolves bond-length discrepancies (e.g., C–N vs. C=N in the guanidine core). For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies substituent connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar guanidines?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, N-(4-fluorophenyl)guanidine analogs show divergent MIC values against MRSA due to differences in broth microdilution protocols . Standardize assays using CLSI guidelines and validate results with dose-response curves (IC₅₀/EC₅₀). Cross-reference with molecular docking to correlate activity with target binding (e.g., bacterial enzymes) .

Q. What strategies optimize the compound’s activity against resistant bacterial strains?

  • Methodological Answer : Introduce bulky substituents (e.g., tert-butyl or naphthyl groups) to evade efflux pumps, as seen in N-allyl-5-chloro-6-oxo-guanidine derivatives . SAR studies should compare MIC shifts in isogenic strains (e.g., S. aureus WT vs. NorA overexpression). Proteolytic stability assays (e.g., liver microsomes) guide metabolic optimization .

Q. How can crystallographic data explain hydrogen-bonding networks in this compound?

  • Methodological Answer : Single-crystal X-ray analysis (using SHELXL ) reveals non-classical C–H···O/F interactions, as observed in N''-(4-methoxyphenyl)guanidine derivatives, where methoxy oxygen acts as an acceptor . Mercury 4.0 software visualizes packing diagrams and quantifies interaction distances (e.g., 2.81 Å for C–H···O) . For amorphous samples, DFT calculations (B3LYP/6-311+G**) predict preferred conformers .

Q. What experimental designs are suitable for studying its interaction with biological targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH). For enzyme targets (e.g., bacterial topoisomerase IV), inhibition assays with purified protein and fluorescent substrates (e.g., ethidium bromide displacement) quantify activity . Cryo-EM or co-crystallization with target proteins (e.g., PDB deposition) provides structural insights .

Data Contradictions and Resolution

Q. Why do computational predictions of logP conflict with experimental octanol-water partitioning data?

  • Methodological Answer : Discrepancies arise from implicit solvent models underestimating CF₃ group hydration. Validate predictions using explicit solvent MD simulations (NAMD/GROMACS) and compare with shake-flask assays at physiological pH. For example, N-[3-(trifluoromethyl)benzyl]guanidine shows a 0.5 log unit deviation between COSMO-RS and experimental logP .

Structural and Functional Comparisons

Analog Key Structural Difference Impact on Activity Reference
N-cyclopropyl-N'-[2-(thiophen-2-yl)ethyl]guanidineCyclopropyl and thiophene substituentsReduced cytotoxicity in HEK293 cells
N''-(4-methoxyphenyl)-N,N,N',N'-tetramethylguanidineMethoxy and tetramethyl groupsEnhanced solubility but lower antimicrobial potency

Key Citations

  • Synthesis and characterization:
  • Biological activity and SAR:
  • Structural analysis:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.